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Cat. No.: B594114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
17(R)-Resolvin D1 methyl ester, also known as aspirin-triggered resolvin D1 (AT-RvD1)

methyl ester, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid

docosahexaenoic acid (DHA). As an epimer of Resolvin D1 (RvD1), it plays a crucial role in the

resolution of inflammation, a process critical for tissue healing and restoration of homeostasis.

Unlike its 17(S) counterpart, 17(R)-RvD1 is biosynthesized through a pathway involving aspirin-

acetylated cyclooxygenase-2 (COX-2) and is notably more resistant to enzymatic inactivation,

prolonging its pro-resolving actions. This technical guide provides an in-depth overview of the

structural identification of 17(R)-Resolvin D1 methyl ester, detailing the spectroscopic data,

experimental protocols for its characterization, and the signaling pathways it modulates. All

quantitative data is presented in structured tables, and key experimental and logical workflows

are visualized using diagrams.

Chemical and Physical Properties
17(R)-Resolvin D1 methyl ester is a complex lipid mediator with a specific stereochemistry

that is critical for its biological activity. Its structure has been unambiguously confirmed through

total organic synthesis.[1]
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Property Value Reference(s)

Formal Name

7S,8R,17R-trihydroxy-

4Z,9E,11E,13Z,15E,19Z-

docosahexaenoic acid, methyl

ester

[2]

Synonyms

Aspirin-triggered-Resolvin D1

methyl ester, AT-RvD1 methyl

ester, 17-epi-Resolvin D1

methyl ester

[2]

Molecular Formula C₂₃H₃₄O₅ [2]

Molecular Weight 390.5 g/mol [2]

CAS Number 937738-64-2 [2]

UV λmax 302 nm [2]

Spectroscopic Data for Structural Elucidation
The structural confirmation of 17(R)-Resolvin D1 methyl ester relies heavily on nuclear

magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques

provide detailed information about the carbon skeleton, stereochemistry, and fragmentation

patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, tabulated list of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for

17(R)-Resolvin D1 methyl ester is not readily available in the public domain, its structure was

unequivocally determined by total organic synthesis and characterized by NMR spectroscopy.

The Z/E configuration of the double bonds was confirmed using ¹H NMR Correlation

SpectroscopY (COSY). The ¹H NMR spectra of 17(R)-RvD1 methyl ester and its epimer, RvD1

methyl ester, are very similar, as expected for diastereomers.

Table 2.1: Representative ¹H NMR Data (Olefinic Region) for Resolvin D1 Methyl Ester

Epimers*
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Proton Assignment Representative Chemical Shift (ppm)

Olefinic Protons 5.5 - 7.5

Note: This data is based on published spectra of the closely related RvD1 methyl ester.

Specific peak assignments and coupling constants for 17(R)-RvD1 methyl ester require access

to the original raw data or a more detailed publication.

Table 2.2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift Range (ppm)

C=O (Ester) 170-175

C=C (Olefinic) 100-150

C-O (Hydroxyl) 60-80

CH₃ (Methyl Ester) ~51

Aliphatic (CH, CH₂, CH₃) 10-40

Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial tool for the

identification and quantification of resolvins due to its high sensitivity and specificity. The

fragmentation pattern of 17(R)-Resolvin D1 methyl ester provides a unique fingerprint for its

identification.

Table 2.3: Key LC-MS/MS Fragmentation Data for 17(R)-Resolvin D1*

Ion Description m/z (Negative Ion Mode)

[M-H]⁻ (Parent Ion) 375

[M-H-H₂O]⁻ 357

[M-H-2H₂O]⁻ 339

Further Fragmentation Ions 215, 175, 141
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Note: This table is a compilation of key fragments mentioned in various studies. A complete list

with relative abundances is not consistently reported.

Experimental Protocols
Detailed and robust experimental protocols are essential for the reliable identification and

quantification of 17(R)-Resolvin D1 methyl ester. The following sections outline

representative methodologies for LC-MS/MS and NMR analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
This protocol is a representative method for the analysis of a broad range of specialized pro-

resolving mediators, including resolvins.

3.1.1. Sample Preparation (Solid-Phase Extraction)

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of ~3.5.

Load the acidified sample onto the SPE cartridge.

Wash the cartridge with water to remove polar impurities.

Elute the lipid mediators with methyl formate.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the sample in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm

particle size) is typically used.

Mobile Phase: A binary gradient system is employed, commonly consisting of:
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Mobile Phase A: Water with 0.01% acetic acid.

Mobile Phase B: Methanol/acetonitrile (e.g., 4:1, v/v) with 0.01% acetic acid.

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,

which is gradually increased to elute the more hydrophobic compounds.

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g.,

QTRAP, Orbitrap) is used.

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for

detecting resolvins.

Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification,

monitoring specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
This is a general protocol for the NMR analysis of lipid mediators.

3.2.1. Sample Preparation

Ensure the sample of 17(R)-Resolvin D1 methyl ester is of high purity.

Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or

deuterated methanol, CD₃OD).

Transfer the solution to a high-quality NMR tube.

3.2.2. NMR Instrumentation and Parameters

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate resolution.

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are necessary.

2D NMR (COSY, HSQC, HMBC):

Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and

carbon signals.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are

separated by two or three bonds.

Visualization of Workflows and Pathways
Structural Elucidation Workflow
The following diagram illustrates the general workflow for the structural identification of 17(R)-
Resolvin D1 methyl ester.
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A flowchart depicting the structural elucidation process.

Biosynthesis Pathway of 17(R)-Resolvin D1
The biosynthesis of 17(R)-Resolvin D1 is initiated by the action of aspirin-acetylated COX-2 on

DHA.
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The biosynthetic pathway of 17(R)-Resolvin D1.

Signaling Pathways of Resolvin D1
Resolvin D1 and its 17(R) epimer exert their pro-resolving effects by activating specific G

protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[3][4][5] This activation

triggers downstream signaling cascades that lead to the resolution of inflammation.
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An overview of Resolvin D1 signaling pathways.
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Conclusion
The structural identification of 17(R)-Resolvin D1 methyl ester has been a significant

advancement in the field of inflammation resolution. Through a combination of total organic

synthesis, NMR spectroscopy, and mass spectrometry, its complete stereochemistry has been

elucidated. This potent, aspirin-triggered lipid mediator offers a longer-acting pro-resolving

profile compared to its 17(S) epimer, making it a promising candidate for therapeutic

development in a variety of inflammatory diseases. The detailed understanding of its structure,

biosynthesis, and signaling pathways, as outlined in this guide, provides a crucial foundation

for researchers and drug development professionals working to harness the therapeutic

potential of specialized pro-resolving mediators. Further research to fully tabulate its

spectroscopic data and explore its diverse biological functions will continue to be of high

importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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